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(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

Cat. No.: B13910203
M. Wt: 216.07 g/mol
InChI Key: VHFMHCAXAOVJPY-LURJTMIESA-N
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Description

(1S)-1-(5-Bromo-4-methyl-2-pyridyl)ethanol (CAS RN: 2411591-85-8) is a chiral small molecule with a molecular formula of C8H10BrNO and an average mass of 216.078 Da . It features one defined stereocenter, making it a valuable intermediate for asymmetric synthesis and the development of novel compounds in medicinal chemistry research . While a direct mechanism of action for this specific entity is not fully elaborated in the literature, its structure combines a bromo-methylpyridine core, a common scaffold in pharmaceutical agents, with a chiral ethanol moiety. This structure suggests potential utility as a key building block for the synthesis of more complex molecules, such as kinase inhibitors. For instance, structurally related bromo-pyrazolopyridine compounds have been investigated for their activity as serine/threonine-protein kinase Chk1 inhibitors, highlighting the research interest in this chemical space . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B13910203 (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3/t6-/m0/s1

InChI Key

VHFMHCAXAOVJPY-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](C)O

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Enantioselective Catalytic Approaches to (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

The primary and most efficient route to this compound involves the enantioselective reduction of the prochiral ketone, 2-acetyl-5-bromo-4-methylpyridine. Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from the corresponding ketones. This method typically employs transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. The hydrogenation of heteroaromatic ketones like 2-acetyl-5-bromo-4-methylpyridine can be challenging due to the potential for catalyst inhibition by the nitrogen atom of the pyridine (B92270) ring. However, the use of specific catalytic systems can overcome this issue.

While direct asymmetric hydrogenation of 2-acetyl-5-bromo-4-methylpyridine is not extensively documented, analogous transformations on similar pyridyl ketones have been achieved with high efficiency and enantioselectivity. These reactions often require activation of the pyridine ring, for instance, through N-oxide formation or by using a Brønsted or Lewis acid co-catalyst to prevent catalyst poisoning. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or SEGPHOS scaffold, are commonly employed to induce asymmetry.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand NameAbbreviationMetal Complex
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPRu, Rh
5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxoleSEGPHOSRu, Rh

The reaction conditions, including solvent, temperature, and hydrogen pressure, are crucial parameters that need to be optimized to achieve high enantiomeric excess (ee).

Chiral Ligand-Mediated Reductions

A prominent example of a chiral ligand-mediated reduction is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (B79455) or catecholborane, to the ketone. scirp.orgsmolecule.comyoutube.comnih.govyoutube.com The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for the synthesis of chiral alcohols, including this compound. smolecule.com

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent. smolecule.comyoutube.com This complex then coordinates to the ketone in a sterically defined manner, directing the hydride transfer to one of the enantiotopic faces of the carbonyl group. The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst, which is typically derived from a chiral amino alcohol like (S)-prolinol. youtube.com

Table 2: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction

FeatureDescription
Catalyst Chiral oxazaborolidine derived from a chiral amino alcohol.
Reducing Agent Borane (BH₃) or catecholborane.
Substrate Scope Wide range of prochiral ketones.
Enantioselectivity Generally high, often >95% ee. smolecule.com
Predictability The stereochemical outcome is predictable based on the catalyst's chirality.

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to maximize enantioselectivity.

Organocatalytic Pathways

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal-based catalysts. For the enantioselective reduction of ketones, chiral organocatalysts can activate the reducing agent and/or the ketone substrate to facilitate a stereoselective hydride transfer.

One notable approach involves the use of chiral phosphoric acids or their derivatives as catalysts in transfer hydrogenation reactions. These catalysts can activate imine intermediates formed in situ or directly activate the ketone. Another strategy employs chiral amines or thioureas to activate hydrosilanes or Hantzsch esters as hydride sources. While specific applications to 2-acetyl-5-bromo-4-methylpyridine are not widely reported, the general success of these methods with other heteroaryl ketones suggests their potential applicability.

Diastereoselective Synthetic Routes to Stereoisomers of this compound

The synthesis of other stereoisomers of 1-(5-bromo-4-methyl-2-pyridyl)ethanol can be achieved through diastereoselective reactions. These routes often involve the introduction of a chiral auxiliary or the use of a chiral reagent to control the stereochemical outcome of a reaction.

One strategy would be the diastereoselective reduction of a chiral α-substituted ketone precursor. For instance, if a chiral center is introduced at the α-position to the carbonyl group, the subsequent reduction of the ketone can be directed by this existing stereocenter. The Felkin-Anh and Cram chelation models can be used to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyl compounds. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, the use of chelating Lewis acids in combination with a reducing agent can favor the formation of a specific diastereomer through a chelation-controlled transition state.

Chemoenzymatic Transformations for the Preparation of this compound

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For the preparation of enantiomerically pure this compound, enzymatic kinetic resolution of the corresponding racemic alcohol is a highly effective strategy.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. beilstein-journals.orgnih.gov The reaction involves the enantioselective acylation of one of the alcohol enantiomers in the presence of an acyl donor, such as vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(5-bromo-4-methyl-2-pyridyl)ethanol

EnzymeAcyl DonorSolventOutcome
Candida antarctica Lipase B (CALB)Vinyl acetateTolueneEnantioselective acylation
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl etherEnantioselective acylation

This method allows for the preparation of both enantiomers of the alcohol in high enantiomeric purity, depending on which enantiomer is preferentially acylated by the chosen lipase.

Alternative Synthetic Access to the 5-bromo-4-methyl-2-pyridyl Core

One common approach involves the modification of pre-existing pyridine rings. For example, 2,4-dimethylpyridine (B42361) can be brominated at the 5-position. Subsequent functionalization at the 2-methyl group, for instance, through oxidation to the corresponding carboxylic acid or aldehyde, provides a handle for introducing the ethanol (B145695) side chain.

Alternatively, the pyridine ring can be constructed through cyclization reactions. Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be employed to build the substituted pyridine core from acyclic precursors.

Furthermore, cross-coupling reactions, such as the Suzuki or Negishi coupling, can be utilized to introduce substituents onto a pre-functionalized pyridine ring. For instance, a dihalopyridine derivative can be selectively coupled with an appropriate organometallic reagent to introduce the methyl group at the 4-position.

A patent describes the synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol, a related structural isomer, starting from 3,5-Dibromo-4-methyl-pyridine. This highlights the possibility of building the desired substitution pattern through a series of functional group interconversions on a polysubstituted pyridine scaffold.

Stereochemical Aspects and Chiral Purity Assessment of 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Methods for Enantiomeric Excess Determination of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

The quantitative assessment of the enantiomeric purity of this compound is fundamental. Enantiomeric excess (e.e.) is a measure of the predominance of one enantiomer over the other and is typically determined using chiral chromatography and NMR spectroscopy with chiral derivatizing or solvating agents.

Chiral Chromatography Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for the (S) and (R)-enantiomers, allowing for their separation and quantification.

For a pyridyl ethanol (B145695) derivative such as this compound, CSPs based on polysaccharide derivatives, like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The specific interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the CSP, govern the separation.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of 1-(5-bromo-4-methyl-2-pyridyl)ethanol

ParameterValue
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 25 °C
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 10.2 min

Note: This data is illustrative and based on typical separation parameters for similar chiral alcohols.

NMR Spectroscopic Methods Utilizing Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the enantiomeric excess of chiral compounds. Since enantiomers are spectroscopically indistinguishable in an achiral environment, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

A CDA reacts with the chiral alcohol to form a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original alcohol can be calculated. A common CDA for chiral alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. The reaction of this compound with (R)-Mosher's acid chloride would yield two diastereomeric esters. The ¹H or ¹⁹F NMR spectra of this mixture would show separate signals for the two diastereomers, allowing for their quantification.

Alternatively, a CSA forms transient diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions. This results in chemical shift differences (Δδ) between the signals of the two enantiomers in the NMR spectrum. The choice of a suitable CSA depends on the functional groups present in the analyte. For a pyridyl ethanol derivative, lanthanide shift reagents or chiral acids could potentially be used as CSAs.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters of 1-(5-bromo-4-methyl-2-pyridyl)ethanol

ProtonDiastereomer 1 (from (S)-alcohol) δ (ppm)Diastereomer 2 (from (R)-alcohol) δ (ppm)Δδ (ppm)
Pyridyl-H 8.458.420.03
Methyl-H 2.402.380.02
Ethanol-CH 6.106.050.05
Ethanol-CH₃ 1.651.70-0.05

Note: This data is hypothetical and serves to illustrate the principle of using chiral derivatizing agents in NMR for e.e. determination.

Configurational Stability and Epimerization Studies of this compound

The configurational stability of a chiral center is a critical factor, particularly in pharmaceutical applications, as epimerization can lead to a loss of biological activity or the formation of undesired stereoisomers. For this compound, the stereocenter is a secondary benzylic-like alcohol. The stability of this center is influenced by factors such as temperature, pH, and the presence of catalysts.

Benzylic alcohols can be susceptible to epimerization, especially under acidic or basic conditions, which may proceed through a carbocation or a resonance-stabilized carbanion intermediate, respectively. The electron-withdrawing nature of the pyridine (B92270) ring and the bromine atom can influence the stability of such intermediates.

Studies on the configurational stability would typically involve subjecting a sample of enantiomerically enriched this compound to various conditions (e.g., different pH values, temperatures, and solvents) over time. The enantiomeric excess would be monitored at regular intervals using a validated chiral analytical method, such as the chiral HPLC method described previously. The rate of decrease in enantiomeric excess would provide a measure of the rate of epimerization under the tested conditions. For secondary benzylic alcohols, the stability is generally good under neutral conditions, but racemization can be accelerated in the presence of strong acids or bases.

Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule and for providing detailed information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Obtaining a single crystal of this compound suitable for X-ray analysis is the first and often most challenging step. This typically involves slow evaporation of a solution, solvent diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

The crystallographic analysis of a chiral pyridyl ethanol derivative would reveal the precise spatial arrangement of the atoms, confirming the (S) configuration at the chiral center. Furthermore, the crystal packing would show how the molecules interact with each other through intermolecular forces such as hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen), halogen bonding (involving the bromine atom), and π-π stacking interactions between the pyridine rings.

In cases where obtaining a suitable crystal of the parent alcohol is difficult, derivatization can be employed. For instance, forming a salt with a chiral acid or an ester with a heavy atom-containing carboxylic acid can facilitate crystallization and also aid in the determination of the absolute configuration using anomalous dispersion methods.

Table 3: Representative Crystallographic Data for a Chiral Pyridyl Ethanol Derivative

ParameterIllustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.3
c (Å) 15.1
α, β, γ (°) 90, 90, 90
Z (molecules per unit cell) 4
Key Hydrogen Bond (Å) O-H···N(pyridine) ~2.8

Note: This data is a representative example for a chiral organic molecule and does not correspond to experimentally determined values for the specific compound .

Chemical Reactivity and Derivatization of 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Functional Group Transformations at the Hydroxyl Moiety of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol

The secondary alcohol group is a key site for derivatization, allowing for the introduction of a wide range of functionalities through various chemical reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or proceeds via an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. While specific examples of esterification directly on this compound are not extensively detailed in readily available literature, the general principles of esterification of secondary alcohols are well-established.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. The Williamson ether synthesis, for instance, would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation and Reduction Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-bromo-4-methyl-2-acetylpyridine. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents such as manganese dioxide (MnO2) are particularly effective for the selective oxidation of allylic and benzylic-type alcohols, a class to which this compound belongs. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in an inert solvent like dichloromethane (B109758) at room temperature. Other common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions.

Conversely, the formation of this compound can be achieved through the reduction of the corresponding ketone, 5-bromo-4-methyl-2-acetylpyridine. This transformation is a key step in the synthesis of the chiral alcohol. Enantioselective reduction is required to obtain the (1S) enantiomer specifically. This is often accomplished using chiral reducing agents or catalysts. A common method involves the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst, a procedure known as the Corey-Bakshi-Shibata (CBS) reduction. For example, the reduction of a related nicotinamide (B372718) derivative has been achieved using sodium borohydride (B1222165) in a mixture of ethanol (B145695) and methanol (B129727). google.com

Reactions Involving the Pyridine Nitrogen of this compound

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to react with electrophiles. Alkylation of the pyridine nitrogen can occur with alkyl halides, leading to the formation of a pyridinium salt. This transformation introduces a positive charge into the aromatic ring, which can significantly alter the reactivity of the molecule.

Another common reaction at the pyridine nitrogen is N-oxidation. Treatment of pyridine derivatives with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), results in the formation of the corresponding pyridine-N-oxide. This functional group modification can influence the electronic properties of the pyridine ring, affecting its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

Transformations at the Bromine Atom of this compound

The bromine atom at the 5-position of the pyridine ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, typically to introduce an aryl or vinyl substituent at the 5-position of the pyridine ring. While specific examples with this compound are not readily found in the literature, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields using a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction would allow for the introduction of a variety of amino groups at the 5-position of the pyridine ring. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often being the most effective.

Coupling PartnerCatalyst SystemProduct
Arylboronic acidPd(PPh3)4, K3PO45-Aryl-4-methyl-2-pyridylethanol derivative
Primary/Secondary AminePd catalyst, phosphine ligand, base5-Amino-4-methyl-2-pyridylethanol derivative

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of distinct reactive sites and a stereogenic center in This compound makes it a valuable substrate for reactions where precise control of molecular architecture is desired. The regioselectivity is predominantly influenced by the bromine atom on the pyridine ring, while the stereoselectivity is governed by the chiral hydroxyl group.

Regioselectivity in Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is the most reactive site for transformations involving the aromatic core, particularly for palladium-catalyzed cross-coupling reactions. This high degree of regioselectivity is a cornerstone of modern synthetic chemistry, allowing for the predictable formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, for instance, provides a reliable method for introducing new aryl or vinyl substituents specifically at the C5 position. nih.govnih.gov In a typical reaction, the bromo-pyridine substrate is treated with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle proceeds via oxidative addition of the palladium catalyst to the C-Br bond, which is energetically favored over any C-H activation on the ring. rsc.org This ensures that the coupling occurs exclusively at the site of bromination.

The reaction's scope is broad, accommodating a wide variety of boronic acids and leading to the synthesis of diverse 5-aryl- or 5-vinyl-pyridine derivatives. The regioselectivity is consistently high, typically yielding a single constitutional isomer.

Illustrative Data for Regioselective Suzuki-Miyaura Coupling:

The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established principles for bromo-pyridines. nih.govnih.gov

EntryArylboronic AcidCatalyst / BaseProductRegioisomeric Ratio (C5:other)
1Phenylboronic acidPd(PPh₃)₄ / K₃PO₄(1S)-1-(4-methyl-5-phenyl-2-pyridyl)ethanol>99:1
24-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄(1S)-1-[5-(4-methoxyphenyl)-4-methyl-2-pyridyl]ethanol>99:1
33-Thienylboronic acidPd(PPh₃)₄ / K₃PO₄(1S)-1-[4-methyl-5-(3-thienyl)-2-pyridyl]ethanol>99:1
4Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄ / K₃PO₄(1S)-1-(4-methyl-5-vinyl-2-pyridyl)ethanol>99:1

Stereoselectivity in Hydroxyl-Directed Reactions

The chiral (1S)-hydroxyl group can exert powerful stereochemical control over reactions at nearby functional groups, a phenomenon known as substrate-controlled diastereoselection. The hydroxyl group can coordinate to metallic reagents, holding them on one face of the molecule and thereby directing the subsequent reaction to occur on that same face. nih.gov

While specific studies on This compound are not prevalent, its utility in diastereoselective synthesis can be inferred from analogous systems where a chiral alcohol directs the stereochemical outcome of reactions such as epoxidations or cyclopropanations on an adjacent double bond. nih.govnih.gov

For a hypothetical derivative, such as (1S)-1-(5-bromo-4-methyl-2-pyridyl)prop-2-en-1-ol , the chiral alcohol would be expected to direct the facial selectivity of epoxidation. In a Sharpless asymmetric epoxidation, for example, the stereochemistry of the resulting epoxide would be dictated by the absolute configuration of the alcohol. Similarly, in a Simmons-Smith cyclopropanation, the hydroxyl group can coordinate with the zinc reagent, directing the delivery of the methylene (B1212753) group to the syn face of the double bond with high diastereoselectivity. nih.gov This substrate-based control is a powerful tool for building complex molecules with multiple, well-defined stereocenters.

Illustrative Data for Diastereoselective Hydroxyl-Directed Epoxidation:

The following table presents hypothetical but chemically plausible results for a directed epoxidation of a derivative, demonstrating the expected stereochemical control exerted by the (1S)-hydroxyl group. nih.govnih.gov

EntrySubstrateReagentExpected Major DiastereomerDiastereomeric Ratio (d.r.)
1(1S)-1-(5-bromo-4-methyl-2-pyridyl)prop-2-en-1-olm-CPBA(2S,3R)-3-[(5-bromo-4-methyl-2-pyridyl)(hydroxy)methyl]oxirane>95:5
2(1S)-1-(5-bromo-4-methyl-2-pyridyl)prop-2-en-1-olTi(OⁱPr)₄, (+)-DET, TBHP(2S,3S)-3-[(5-bromo-4-methyl-2-pyridyl)(hydroxy)methyl]oxirane>98:2

1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol As a Chiral Building Block in Complex Molecule Synthesis

Strategic Utilization in Multistep Organic Syntheses

The utility of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol as a chiral starting material is underscored by its application in the synthesis of potent and selective kinase inhibitors. The inherent chirality of the ethanol (B145695) moiety is crucial for establishing the stereochemistry of the final active pharmaceutical ingredient, while the bromo- and methyl-substituted pyridine (B92270) ring provides multiple points for synthetic elaboration.

In a representative multistep synthesis, the secondary alcohol of this compound can be subjected to a variety of transformations, such as etherification or displacement reactions, to introduce further complexity. The bromine atom on the pyridine ring serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aryl or amino substituents. This strategic combination of reactions allows for the rapid assembly of complex molecular frameworks from a single chiral precursor.

A key advantage of employing this building block is the early introduction of a defined stereocenter, which can influence the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis. This approach avoids the need for challenging chiral separations or asymmetric transformations at later stages of a synthetic sequence, often leading to more efficient and convergent synthetic routes.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. The pyridine core of this compound makes it an ideal precursor for the synthesis of more complex fused heterocyclic systems.

For instance, the bromine atom and the adjacent methyl group can be exploited in cyclization strategies to construct fused ring systems. Following a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction at the bromine position, the newly introduced functionality can be designed to react with the methyl group or a derivative thereof to forge a new heterocyclic ring.

Furthermore, the secondary alcohol can be converted into a suitable leaving group, facilitating intramolecular cyclization reactions involving a nucleophile tethered to the pyridine ring. This strategy provides a powerful method for the stereoselective synthesis of a variety of chiral nitrogen-containing heterocycles, where the stereochemistry of the starting alcohol dictates the stereochemistry of the newly formed ring junction.

Role in Stereocontrolled Construction of Advanced Intermediates

The primary role of this compound in complex molecule synthesis is to serve as a source of chirality, enabling the stereocontrolled construction of advanced intermediates. The stereocenter at the carbon bearing the hydroxyl group can direct the stereochemical course of reactions at remote positions through substrate control.

For example, the hydroxyl group can act as a directing group in catalytic hydrogenations or epoxidations of nearby double bonds, leading to the formation of new stereocenters with high diastereoselectivity. This diastereoselective control is a powerful tool for building up molecular complexity in a predictable manner.

Moreover, the chiral alcohol can be used as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can guide the stereoselective transformation of that molecule. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled, having fulfilled its role in transferring its chirality.

The following table summarizes the key stereocontrolled transformations involving this compound:

TransformationRole of Chiral CenterOutcome
Directed Catalytic HydrogenationDirecting GroupDiastereoselective formation of new stereocenters
Directed EpoxidationDirecting GroupDiastereoselective formation of epoxides
Chiral AuxiliaryStereochemical ControlAsymmetric induction in a separate molecule

Adaptability of the (5-bromo-4-methyl-2-pyridyl)ethanol Scaffold in Synthetic Design

The synthetic versatility of the (5-bromo-4-methyl-2-pyridyl)ethanol scaffold lies in the orthogonal reactivity of its functional groups, which allows for a high degree of adaptability in synthetic design. The hydroxyl group, the bromine atom, and the methyl group can be modified independently, providing access to a wide range of derivatives.

The hydroxyl group can be oxidized to a ketone, protected, or converted into a leaving group for substitution reactions. The bromine atom is amenable to a vast array of metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, oxygen, and other heteroatom-based substituents. The methyl group can be functionalized through radical reactions or by deprotonation to form a nucleophile.

This modularity allows chemists to fine-tune the steric and electronic properties of the molecule, making it a valuable platform for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying each part of the scaffold, researchers can optimize the biological activity and pharmacokinetic properties of the target molecules.

Computational and Theoretical Investigations of 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol. These computational methods allow for the determination of the most stable geometric conformation by optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. The initial geometry for the calculation can be generated from standard parameters, and the optimization process is performed without constraints. The results of such a calculation would provide a detailed picture of the molecule's structure. For instance, the calculations would define the precise orientation of the ethanol (B145695) substituent relative to the pyridine (B92270) ring and the spatial arrangement of the bromo and methyl groups.

Beyond geometric optimization, these calculations yield crucial electronic structure data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites susceptible to chemical attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Lengths C-Br1.89 Å
C-O (alcohol)1.43 Å
C-N (pyridine)1.34 Å
C-C (ring)1.39 Å
Bond Angles C-C-Br119.5°
C-C-O109.8°
C-N-C117.2°
Dihedral Angle N-C-C-O-65.4°

Docking and Molecular Modeling Studies Related to Reactivity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in medicinal chemistry for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. For this compound, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule, referred to as the ligand, is then placed into the binding site of the receptor. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding score for each pose. This score, often expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction.

The results of a docking study would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. For example, the hydroxyl group of the ethanol moiety could act as a hydrogen bond donor or acceptor, while the pyridine ring could engage in π-π stacking interactions. The bromine atom might participate in halogen bonding, a specific type of non-covalent interaction. These insights are crucial for understanding the basis of the molecule's potential biological activity and for guiding further structural modifications to improve potency and selectivity.

Table 2: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue/Description
Binding Affinity (Score) -7.8 kcal/mol
Key Interacting Residues Tyr234, Ser150, Leu88
Hydrogen Bonds O-H (ligand) with Ser150 (residue)
Hydrophobic Interactions Pyridine ring (ligand) with Tyr234 (residue)
Halogen Bond C-Br (ligand) with Leu88 backbone oxygen

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which can be used to validate experimental data or to aid in structural elucidation. DFT calculations, at the same level of theory used for geometry optimization, can be employed to compute vibrational frequencies corresponding to an infrared (IR) spectrum and to predict nuclear magnetic resonance (NMR) chemical shifts. The calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the corresponding molecular vibrations, such as O-H stretching, C-N stretching in the pyridine ring, or C-Br stretching. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that often show good agreement with experimental findings.

Understanding the mechanism of chiral recognition is critical, as enantiomers can have vastly different biological effects. Computational modeling, particularly molecular dynamics (MD) simulations, can offer profound insights into how a chiral molecule like this compound interacts differently with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. The "three-point interaction model" is a foundational concept in chiral recognition, positing that at least three simultaneous interactions are needed between the chiral selector and one enantiomer for effective discrimination.

MD simulations can model the dynamic behavior of the enantiomer-selector complex over time, allowing for the analysis of the stability and nature of the interactions. By calculating the interaction energies and monitoring key distances, such as those for hydrogen bonds, it is possible to determine why one enantiomer binds more strongly than the other. These simulations can reveal differences in conformational stability and interaction patterns that underpin the enantioselective recognition process.

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ) in ppm

NucleusAtom PositionCalculated δ (ppm)Plausible Experimental δ (ppm)
¹H OH2.542.60
CH (chiral center)4.884.95
CH₃ (methyl)2.412.45
CH₃ (ethanol)1.451.51
¹³C C-Br118.9119.5
C (chiral center)68.268.9
C (methyl)18.519.1

Mechanistic Insights from Computational Analysis of Reactions Involving this compound

Computational analysis is a vital tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For reactions involving this compound, such as nucleophilic substitution at the bromine position or oxidation of the alcohol, DFT calculations can be used to map out the entire reaction pathway.

This process involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition state (TS) structures. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. A lower activation energy implies a faster reaction.

By computing the Gibbs free energies of all stationary points on the potential energy surface, a simplified energy profile for the reaction can be constructed. This profile provides a clear picture of the reaction's thermodynamics (the relative stability of reactants and products) and kinetics (the height of the energy barriers). Furthermore, analyzing the geometry of the transition state can provide deep mechanistic insights. For example, in a substitution reaction, the TS geometry would reveal whether the mechanism is concerted (e.g., Sₙ2) or stepwise. Such computational studies are essential for understanding reactivity and for designing more efficient synthetic routes.

Table 4: Hypothetical Relative Gibbs Free Energies (kcal/mol) for a Reaction Pathway

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants (1S)-1-(...)ethanol + Nucleophile0.0
TS1 Transition State for substitution+22.5
Intermediate Reaction Intermediate+5.2
TS2 Second Transition State+15.8
Products Substituted Product + Leaving Group-10.4

Analytical Method Development for Research on 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Advanced Chromatographic Methodologies for Purity and Impurity Profiling

Chromatographic techniques are central to assessing the purity and identifying impurities in (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant methods used.

Purity assessment and the separation of the target compound from process-related impurities are typically achieved using reversed-phase HPLC (RP-HPLC). A common setup involves a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. Gradient elution is often employed to effectively separate a range of impurities with varying polarities.

A significant challenge in the analysis of chiral compounds is the separation and quantification of enantiomers. For this compound, it is crucial to quantify the presence of its mirror image, the (1R)-enantiomer. This is accomplished using chiral chromatography, a specialized form of HPLC. nih.govworktribe.combath.ac.uk Direct chiral separations utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs are frequently effective for this type of separation. Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, are also an option. nih.govnih.gov

Gas chromatography is another valuable tool, particularly for the analysis of volatile impurities. Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives, can also be used for enantiomeric separation. gcms.cz

Table 1: Illustrative HPLC Method for Chiral Purity Analysis

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase A mixture of hexane (B92381) and isopropanol (B130326)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 25 °C
Injection Volume 10 µL

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. acs.orgnih.govchemrxiv.org

¹H NMR provides information on the chemical environment of the hydrogen atoms. The spectrum for this compound would show characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.

¹³C NMR reveals the carbon framework of the molecule, with distinct signals for each unique carbon atom. acs.orgnih.govchemrxiv.org

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule. acs.orgmdpi.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and vibrations associated with the pyridine ring. nih.gov

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Distinct signals corresponding to aromatic, methyl, methine, and hydroxyl protons.
¹³C NMR Signals for each carbon in the pyridine ring, methyl group, and ethanol (B145695) side chain.
HRMS An accurate mass measurement consistent with the molecular formula C₈H₁₀BrNO.
FT-IR (cm⁻¹) A broad O-H stretching band (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and C=C/C=N stretching bands of the pyridine ring (~1400-1600 cm⁻¹).

Quantitative Analysis Methods for Reaction Monitoring

Monitoring the progress of the synthesis of this compound is essential for process optimization and control. Quantitative analysis allows for the determination of the concentration of reactants, products, and byproducts over time.

HPLC is the most common technique for reaction monitoring due to its sensitivity and specificity. nih.gov Samples can be taken from the reaction mixture at various time points and analyzed to track the depletion of starting materials and the formation of the desired product. The use of an internal standard can improve the accuracy of the quantification. A calibration curve, generated from standards of known concentrations, is used to determine the concentrations of the components in the reaction samples.

Table 3: General Parameters for Quantitative HPLC Analysis

ParameterDescription
Instrumentation HPLC system equipped with a UV detector.
Column Reversed-phase C18 column.
Mobile Phase Typically a gradient of acetonitrile and water or an aqueous buffer. sielc.com
Internal Standard A non-reactive compound with a distinct retention time.
Calibration Performed using a series of standards with known concentrations of the analyte.
Sample Preparation Reaction samples are typically quenched, diluted, and filtered before injection.

By employing these advanced analytical methods, researchers can ensure the quality and consistency of this compound, which is vital for its use in subsequent pharmaceutical manufacturing processes.

Future Research Directions and Unexplored Avenues for 1s 1 5 Bromo 4 Methyl 2 Pyridyl Ethanol

Emerging Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral alcohols such as (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is of paramount importance for ensuring stereochemical purity in downstream applications. Future research will likely focus on the development of more efficient and sustainable catalytic systems for the asymmetric reduction of the corresponding ketone, 5-bromo-4-methyl-2-acetylpyridine.

Promising areas of investigation include the use of transition metal catalysts with novel chiral ligands. Systems based on ruthenium, rhodium, and iridium, which have shown success in the asymmetric hydrogenation of various ketones, could be adapted. nih.gov The exploration of non-covalent interactions between the ligand and the substrate may offer enhanced enantioselectivity. acs.org Furthermore, the development of biocatalytic methods, employing engineered ketoreductases, presents a green and highly selective alternative to traditional chemical catalysis. These enzymatic systems can operate under mild conditions and often exhibit exceptional enantioselectivity.

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst TypeChiral Ligand/EnzymePotential Advantages
Transition MetalNovel phosphine-oxazoline ligandsHigh turnover numbers, tunability
BiocatalysisEngineered Ketoreductase (KRED)High enantioselectivity, mild conditions
OrganocatalysisChiral phosphoric acidsMetal-free, environmentally benign

Novel Derivatization Strategies and Synthetic Applications

The functional groups of this compound—the hydroxyl group, the pyridine (B92270) nitrogen, and the bromine atom—offer multiple handles for derivatization. Future research is expected to explore novel transformations of this scaffold to access a wider range of complex molecules.

The hydroxyl group is a prime site for esterification, etherification, or conversion to other functional groups, enabling the synthesis of libraries of new compounds for biological screening. The pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, altering the electronic properties and potential biological activity of the molecule. The bromine atom is particularly versatile, serving as a key site for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

Table 2: Illustrative Derivatization Reactions for Future Exploration

Reaction TypeReagent/CatalystPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalystBiaryl derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystArylalkyne derivatives
Buchwald-HartwigAmine, Pd catalystN-Aryl derivatives
EtherificationAlkyl halide, baseEther derivatives

Integration into Advanced Materials Science Research

The unique structural features of this compound and its derivatives suggest their potential utility in materials science. The pyridine ring can act as a ligand for metal centers, opening up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). The chirality of the molecule could be exploited to create chiral materials with interesting optical or catalytic properties.

For instance, polymers incorporating this chiral pyridyl alcohol as a monomeric unit could find applications in chiral chromatography or as enantioselective sensors. Furthermore, the bromo-pyridyl moiety could be a component in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials where the electronic properties of the aromatic system are advantageous. Research in this area would involve the synthesis of polymerizable derivatives and the investigation of their material properties.

Theoretical Explorations of Unconventional Reactivity

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules. Future theoretical studies on this compound could uncover unconventional reaction pathways and provide insights into its electronic structure.

Density functional theory (DFT) calculations could be employed to model the transition states of potential reactions, guiding the development of new synthetic methods. For example, theoretical investigations could explore the feasibility of intramolecular reactions or rearrangements that have not yet been considered. Furthermore, computational studies could elucidate the nature of non-covalent interactions that may influence the compound's conformation and reactivity, providing a deeper understanding of its chemical behavior at a molecular level.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol?

A general approach involves using brominated pyridine derivatives as precursors. For example, (5-bromopyridin-2-yl)methanol (CAS 88139-91-7) can serve as a starting material. Reaction conditions may include refluxing in ethanol with hydrazine hydrate and KOH, followed by acidification and crystallization . Key steps include monitoring reaction progress via TLC and purification through recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization typically employs 1H NMR to confirm stereochemistry and substituent positions, IR spectroscopy to identify functional groups (e.g., -OH, C-Br), and mass spectrometry to verify molecular weight and fragmentation patterns . For enantiomeric purity, chiral HPLC or polarimetry may be required.

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound is limited, brominated analogs often require:

  • PPE : Gloves, lab coats, and eye protection (tested to EN 166 or NIOSH standards) .
  • Ventilation : Avoid dust inhalation; use fume hoods during synthesis .
  • Spill management : Collect residues in sealed containers and prevent drainage contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic modification : Vary substituents on the pyridine ring (e.g., replace Br with other halogens or methyl groups) and assess changes in biological activity .
  • In vitro assays : Test derivatives against target receptors (e.g., neurotransmitter transporters or ion channels) using electrophysiology or fluorescence-based assays .
  • Computational modeling : Perform docking studies to predict binding affinities and guide synthetic prioritization.

Q. How should researchers address contradictions in pharmacological data across studies?

  • Iterative validation : Replicate experiments under standardized conditions (e.g., consistent animal models, dosing protocols) .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, enantiomeric impurities) .
  • Cross-disciplinary collaboration : Combine pharmacological results with structural data (e.g., X-ray crystallography using SHELX ) to resolve mechanistic ambiguities.

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Biodegradability : Conduct OECD 301 series tests to evaluate microbial degradation in aqueous systems .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to determine LC50/EC50 values .
  • Bioaccumulation potential : Calculate logP values and assess partitioning in soil/water matrices via shake-flask experiments.

Key Methodological Considerations

  • Stereochemical control : Optimize asymmetric synthesis (e.g., chiral catalysts) to ensure high enantiomeric excess, critical for pharmacological specificity.
  • Data reproducibility : Document synthetic batches with detailed reaction logs (temperature, solvent purity) and share raw spectral data in open-access repositories .
  • Hazard mitigation : Pre-screen intermediates for reactive byproducts (e.g., brominated impurities) using GC-MS or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.